4-Bromo-1-methylpyridin-2(1H)-one

Cross-coupling Regioselectivity Suzuki-Miyaura

Medicinal chemistry teams synthesizing 4-aryl pyridinone libraries often encounter inconsistent cross-coupling yields from 3- or 5-bromo isomers and unwanted tautomerization with N-unsubstituted pyridones. 4-Bromo-1-methylpyridin-2(1H)-one resolves both: • Regioselective 4-bromo substituent delivers accelerated oxidative addition in Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, enabling high-yield biaryl construction under mild conditions. • N-Methyl group permanently blocks NH-tautomerization and hydrogen-bonding side reactions, preserving structural integrity across diverse reaction manifolds. • Supplied at ≥98% purity with defined physical properties (bp 258 °C, flash point 110 °C, density 1.664 g/cm³) to streamline process safety assessment and minimize re-purification during kilo-lab scale-up.

Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
CAS No. 214342-63-9
Cat. No. B1291616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-methylpyridin-2(1H)-one
CAS214342-63-9
Molecular FormulaC6H6BrNO
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESCN1C=CC(=CC1=O)Br
InChIInChI=1S/C6H6BrNO/c1-8-3-2-5(7)4-6(8)9/h2-4H,1H3
InChIKeyYFOQSLIPUHGGQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-methylpyridin-2(1H)-one: Identity & Industrial Relevance


4-Bromo-1-methylpyridin-2(1H)-one (CAS 214342-63-9) is a heterocyclic organic compound with the molecular formula C₆H₆BrNO and a molecular weight of 188.02 g/mol [1]. It features a pyridin-2(1H)-one core substituted with a bromine atom at the 4-position and a methyl group at the 1-position [1]. This structural configuration renders the compound a versatile intermediate in organic synthesis, particularly valued for its participation in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings . The compound is typically supplied as a white to yellow solid with commercial purities ranging from 95% to 98% [1].

4-Bromo handle suited for Pd-catalyzed cross-coupling reactions
N-Methyl group prevents tautomerization and enhances reaction consistency
High commercial purity streamlines procurement and reduces purification needs

Why 4-Bromo-1-methylpyridin-2(1H)-one Is Irreplaceable


The specific regio- and chemoselectivity imparted by the 4-bromo substituent in 4-bromo-1-methylpyridin-2(1H)-one is not readily replicated by analogs with alternative halogen patterns (e.g., 5-bromo or 3-bromo isomers) or by the N-unsubstituted parent compound . The bromine at the 4-position provides an optimal balance of reactivity and stability for transition metal-catalyzed cross-coupling reactions , whereas the N-methyl group prevents unwanted tautomerization and hydrogen-bonding interactions that can complicate reactions with the free NH pyridone . Furthermore, the physical properties—including density (1.664 g/cm³), boiling point (258 °C), and flash point (110 °C)—are intrinsic to this specific molecular architecture and directly impact handling, storage, and reaction engineering parameters [1].

3‑bromo and 5‑bromo isomers exhibit different oxidative addition kinetics, limiting direct protocol transfer.
N‑unsubstituted 4‑bromo‑2‑pyridone tautomerizes, altering solubility and reaction reproducibility.

4-Bromo-1-methylpyridin-2(1H)-one: Comparative Evidence Guide


Regiospecific Substitution: Enhanced Cross-Coupling Reactivity

The 4-bromo substituent in 4-bromo-1-methylpyridin-2(1H)-one confers significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to 3-bromo and 5-bromo pyridinone analogs. In Suzuki-Miyaura couplings, the 4-position bromine exhibits an oxidative addition rate approximately 5-10 times faster than the 3-bromo isomer due to reduced steric hindrance and favorable electronic effects from the adjacent carbonyl group . This enhanced reactivity translates to higher yields under milder conditions, making the 4-bromo compound the preferred substrate for constructing 4-aryl/heteroaryl pyridinone derivatives .

Regiospecific Reactivity
Class-level inference
~5–10× faster oxidative addition vs 3‑bromo isomer
Supports synthetic efficiency assessment under Pd‑catalyzed conditions
Data to verify under specific catalyst systems and scales
Cross-coupling Regioselectivity Suzuki-Miyaura

N-Methyl Group: Stability and Processability Advantage

The N-methyl group in 4-bromo-1-methylpyridin-2(1H)-one eliminates the prototropic tautomerism observed in N-unsubstituted 4-bromo-2-pyridone . This structural modification confers enhanced chemical stability under basic and nucleophilic conditions. While quantitative tautomer ratio (2-pyridone vs. 2-hydroxypyridine) for the N-unsubstituted analog is solvent-dependent, the N-methyl derivative exists exclusively in the pyridinone form, ensuring consistent reactivity profiles across diverse reaction media . Additionally, the N-methyl compound exhibits improved solubility in common organic solvents (e.g., ethanol, chloroform, toluene) compared to the N-H analog, facilitating homogeneous reaction conditions .

Tautomer & Solubility
Class-level inference
Single pyridinone tautomer; improved solubility in organic media
Supports reaction reproducibility and solvent selection
Solubility advantage is context-dependent; class-level extrapolation
Stability Tautomerism Reaction Engineering

Commercial Purity & Physical Characterization

Commercial suppliers consistently provide 4-bromo-1-methylpyridin-2(1H)-one at high purities, with typical specifications of 97% (HPLC) or 98% as reported by multiple vendors . This contrasts with less common regioisomers (e.g., 3-bromo or 5-bromo analogs), which are often available only at lower purities (e.g., 95%) or as custom synthesis items with longer lead times [1]. The compound is characterized by a melting point of approximately 82-85 °C, a density of 1.664 g/cm³, a boiling point of 258 °C (at 760 mmHg), and a flash point of 110 °C .

Purity & Physical Data
Reported
97–98% purity (multiple vendors) | mp 82–85 °C
Reduces additional purification steps; aids process safety design
Physical properties as reported by commercial suppliers
Quality Control Procurement Specifications

4-Bromo-1-methylpyridin-2(1H)-one: Application Scenarios


Pyridinone Library Synthesis via Suzuki-Miyaura Coupling

4-Bromo-1-methylpyridin-2(1H)-one serves as a superior electrophilic partner in Suzuki-Miyaura cross-couplings for constructing diverse 4-aryl and 4-heteroaryl pyridinone libraries. The 4-bromo substituent exhibits enhanced oxidative addition rates compared to 3- and 5-bromo isomers, enabling high-yielding couplings with aryl boronic acids under mild conditions . This application is particularly valuable in medicinal chemistry programs targeting kinase inhibitors and other therapeutically relevant scaffolds that incorporate the pyridinone pharmacophore .

Late-Stage Functionalization of Complex Molecules

The combination of a reactive 4-bromo handle and an N-methyl group that prevents unwanted tautomerization makes this compound ideal for late-stage diversification of advanced intermediates . Unlike N-unsubstituted pyridones, which can undergo side reactions due to NH acidity, the N-methyl derivative maintains structural integrity under a broad range of reaction conditions, ensuring reliable incorporation into complex molecular architectures .

Scale-Up and Process Chemistry

The well-defined physical properties of 4-bromo-1-methylpyridin-2(1H)-one—including density (1.664 g/cm³), boiling point (258 °C), and flash point (110 °C)—provide critical data for process safety assessments, reactor design, and solvent selection during scale-up . The compound's high commercial purity (97-98%) minimizes the need for additional purification, streamlining kilo-lab and pilot-plant operations .

Application
Selection Property
Validation Focus
Pyridinone library synthesis
Regiodefined 4‑bromo electrophile
Cross‑coupling yield and scope with aryl/heteroaryl boronic acids
Late‑stage diversification
N‑methyl protection prevents side reactions
Functional group tolerance and reaction robustness
Scale‑up and process chemistry
Defined physical properties and high purity
Process safety parameters and minimal purification requirements

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